molecular formula C21H22N4O4 B2492062 (3,4-Dimethoxyphenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923156-22-3

(3,4-Dimethoxyphenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2492062
CAS RN: 923156-22-3
M. Wt: 394.431
InChI Key: USOGVKKFNINTCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to our compound of interest involves multi-step chemical reactions starting from commercially available reagents. For instance, a derivative was synthesized through a two-step procedure involving Povarov cycloaddition reaction and N-furoylation processes, utilizing p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting reagents (Bonilla-Castañeda et al., 2022). This methodology provides a blueprint for synthesizing compounds with similar structural motifs, including our compound of interest.

Molecular Structure Analysis

The molecular structure of compounds within this family has been fully characterized using various analytical techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data. These analyses provide insights into the atomic arrangement and bonding, crucial for understanding the chemical behavior and potential biological activity of such compounds (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

The compounds related to our molecule of interest are known to exhibit various chemical reactions due to their functional groups. For instance, derivatives have been synthesized that show potential for cyclization and nucleophilic substitution reactions, indicating a versatility in chemical behavior that could be exploited for further chemical modifications (Koza et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of compounds structurally similar to our compound of interest, are determined by their molecular structure. For example, the synthesis processes often yield compounds in crystalline form, indicating a degree of purity and stability which is essential for any potential therapeutic use (Bonilla-Castañeda et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical entities, the potential for forming derivatives, and the stability under various conditions, are critical for understanding the utility and safety of the compound. The literature suggests these compounds have significant chemical versatility, allowing for various modifications and reactions that could tailor their properties for specific applications (Koza et al., 2013).

Scientific Research Applications

Synthesis and Characterization

A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using a sequence of Povarov cycloaddition reaction/N-furoylation processes. This compound is characterized by IR, 1H, 13C-NMR, and X-ray diffraction data. Such derivatives are known for their therapeutic potential, showing anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).

Antimicrobial and Anti-proliferative Activities

  • A study on pyrazole derivatives highlighted the antimicrobial and antioxidant activities of compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone and Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone, showing moderate activity against both Gram-positive and Gram-negative bacteria, and moderate antioxidant activities (Lynda, 2021).

  • Synthesized compounds like (3-substitutedphenyl-5-hydroxy-5-naphtho[2,1-b]furan-2-yl-4,5-dihydropyrazol-1-yl)-(4-pyrrol-1-ylphenyl)methanone demonstrated moderate antibacterial and antifungal activities in a study aiming to evaluate new pyrrolylnaphtho[2,1-b] furan derivatives for antimicrobial properties (Joshi S.D et al., 2010).

Cancer Research

A novel compound 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine showed potential in cancer research, inducing apoptosis in cancer cells, downregulating Bcl-2 protein levels, and causing G2/M cell cycle arrest. It also exhibited synergistic effects with other anticancer agents and showed anti-proliferation effects at low nanomolar concentrations (Lee et al., 2013).

Pharmacological Evaluation

In pharmacological research, novel series like (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were evaluated as TRPV4 antagonists, showing analgesic effects in animal models. This study detailed the design, synthesis, and structure-activity relationship analysis of these derivatives (Tsuno et al., 2017).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic properties, especially their anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . More research could also be conducted to understand the biological processes of these compounds as they are pharmacologically relevant therapeutic agents .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOGVKKFNINTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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